1-(3-Fluoro-4-nitrophenyl)ethanone
CAS No.: 72802-25-6
Cat. No.: VC2270511
Molecular Formula: C8H6FNO3
Molecular Weight: 183.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72802-25-6 |
---|---|
Molecular Formula | C8H6FNO3 |
Molecular Weight | 183.14 g/mol |
IUPAC Name | 1-(3-fluoro-4-nitrophenyl)ethanone |
Standard InChI | InChI=1S/C8H6FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3 |
Standard InChI Key | UHAATBAYLFRWMR-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F |
Canonical SMILES | CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F |
Introduction
Physical and Chemical Properties
1-(3-Fluoro-4-nitrophenyl)ethanone is characterized by its specific molecular structure and distinct physical properties. The compound has the molecular formula C₈H₆FNO₃ with a molecular weight of 183.137 . This fluorinated aromatic ketone contains a phenyl ring substituted with a fluorine atom at the 3-position and a nitro group at the 4-position, while an acetyl group (ethanone) occupies the 1-position.
The physical properties of this compound make it distinctive in various chemical applications. It has a density of 1.3±0.1 g/cm³, which is relatively high compared to many organic compounds, reflecting its molecular composition and structural arrangement . The boiling point of 1-(3-Fluoro-4-nitrophenyl)ethanone is 293.6±20.0°C at 760 mmHg, indicating its relatively high thermal stability . This high boiling point can be attributed to the presence of the nitro group and fluorine atom, which create significant intermolecular forces.
Additional physical characteristics include a flash point of 131.4±21.8°C, suggesting moderate flammability under certain conditions . The compound has a vapor pressure of 0.0±0.6 mmHg at 25°C, indicating it has low volatility at room temperature . The index of refraction is 1.537, which provides information about how light interacts with this substance and can be useful in identification and quality control procedures .
Molecular Characteristics
The exact mass of 1-(3-Fluoro-4-nitrophenyl)ethanone is 183.033173, which is crucial for identification using mass spectrometric techniques . The compound has a polar surface area (PSA) of 62.89000, indicating moderate polarity due to the presence of oxygen and nitrogen atoms in the structure . Its LogP value of 1.21 suggests moderate lipophilicity, balancing between hydrophilic and hydrophobic properties, which impacts its solubility profile and membrane permeability in biological systems .
Structural Information
The structure of 1-(3-Fluoro-4-nitrophenyl)ethanone is well-defined through various chemical notation systems. The compound's structure can be represented using the SMILES notation: CC(=O)C1=CC(=C(C=C1)N+[O-])F, which encodes the atomic connectivity and functional groups present in the molecule .
For more comprehensive structural representation, the InChI notation provides a standardized method: InChI=1S/C8H6FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3 . This notation captures detailed structural information including stereochemistry, tautomeric form, and isotopic information. The unique InChIKey identifier UHAATBAYLFRWMR-UHFFFAOYSA-N serves as a condensed digital representation of the structure that can be easily searched in chemical databases .
The IUPAC name of the compound is 1-(3-fluoro-4-nitrophenyl)ethan-1-one, which systematically describes the arrangement of atoms and functional groups . The compound is also known by synonyms such as "Ethanone, 1-(3-fluoro-4-nitrophenyl)-" in some chemical databases and literature .
Spectroscopic Properties
Spectroscopic data provides valuable information for compound identification and characterization. While direct spectroscopic data for 1-(3-Fluoro-4-nitrophenyl)ethanone itself is limited in the search results, predicted collision cross-section data from mass spectrometry offers insight into how this molecule behaves under different ionization conditions:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 184.04045 | 132.1 |
[M+Na]⁺ | 206.02239 | 144.8 |
[M+NH₄]⁺ | 201.06699 | 139.5 |
[M+K]⁺ | 221.99633 | 142.2 |
[M-H]⁻ | 182.02589 | 133.5 |
[M+Na-2H]⁻ | 204.00784 | 137.9 |
[M]⁺ | 183.03262 | 134.0 |
[M]⁻ | 183.03372 | 134.0 |
This data is particularly useful for analytical chemists using ion mobility-mass spectrometry for compound identification and structural characterization .
Chemical Reactivity and Applications
1-(3-Fluoro-4-nitrophenyl)ethanone demonstrates versatile chemical reactivity, making it valuable in organic synthesis. The compound's functional groups—particularly the ketone, nitro, and fluoro moieties—provide multiple sites for chemical transformations.
Reduction Reactions
The compound readily undergoes reduction of its ketone group. Multiple instances in the literature describe the reduction using sodium borohydride (NaBH₄) in methanol under various conditions. For example, one procedure reports a 99% yield when the reaction is conducted at 0°C for 1 hour . Another approach describes using the same reagent at -10°C to 0°C for just 20 minutes, resulting in a 75% yield of the corresponding alcohol . The product of these reductions has been characterized by ¹H NMR spectroscopy with the following signals: 8.06 (t, J = 8.4 Hz, 1H), 7.35 (d, J = 11.6 Hz, 1H), 7.30 (d, J = 11.6 Hz, 1H), 5.01-4.99 (m, 1H), 1.52 (d, J = 6.4 Hz, 3H) .
Stereoselective Transformations
For asymmetric reductions, more specialized conditions have been reported. One example involves using borane-THF complex with (3aR)-1-methyl-3,3-diphenyl-tetrahydro-pyrrolo[1,2-c] oxazaborole in tetrahydrofuran and toluene at -40°C under inert atmosphere conditions . This approach allows for stereoselective reduction of the ketone group, highlighting the compound's utility in enantioselective synthesis.
Halogenation and Coupling Reactions
The compound also participates in halogenation reactions. Treatment with hydrogen bromide and bromine in chloroform and acetic acid results in α-bromination of the ketone group . The brominated product can then be used in subsequent transformations, such as coupling with amidinothiourea to form 2-guanidino-4-(3-fluoro-4-nitrophenyl)thiazole derivatives .
Nucleophilic Aromatic Substitution
The presence of both the nitro group and fluorine atom makes the compound suitable for nucleophilic aromatic substitution reactions. For instance, reaction with 3-hydroxy-N,N-dimethylbenzamide in the presence of potassium carbonate in DMF at 100°C for 2 hours results in the formation of 3-(5-acetyl-2-nitrophenoxy)-N,N-dimethylbenzamide . This demonstrates the reactivity of the fluorine position when activated by the neighboring nitro group.
Synthetic Methodologies
The versatility of 1-(3-Fluoro-4-nitrophenyl)ethanone in synthetic chemistry is evident from various documented reaction pathways and methodologies. One particularly notable synthetic approach involves the use of magnesium chloride, triethylamine, and dimethyl malonate . This reaction sequence begins with the conversion of the ketone to an acid chloride using thionyl chloride, followed by reaction with the malonate reagent, and subsequent hydrolysis and decarboxylation using hydrochloric acid. This multi-step process resulted in a 63% yield of the desired product .
Pharmaceutically Relevant Transformations
The compound's utility in pharmaceutical synthesis can be seen in reactions targeting specific biologically active molecules. For example, its conversion to guanidino-thiazole derivatives suggests applications in developing compounds with potential pharmacological properties . The thiazole ring formation proceeds through the reaction of the α-brominated intermediate with amidinothiourea, forming a heterocyclic structure that is common in many bioactive compounds .
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